molecular formula C8H6 B148695 Phenylacetylene CAS No. 126716-66-3

Phenylacetylene

Cat. No.: B148695
CAS No.: 126716-66-3
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Description

It is a colorless, viscous liquid that is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, this compound can be produced through similar methods, often scaled up to accommodate larger quantities. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Lindlar Catalyst: Used for semi-hydrogenation to produce styrene.

    Copper (II) Salts: Used in oxidative coupling reactions.

    Gold or Mercury Reagents: Used in hydration reactions to produce acetophenone.

Major Products:

    Styrene: Produced from semi-hydrogenation.

    Diphenylbutadiyne: Produced from oxidative coupling.

    Acetophenone: Produced from hydration.

Scientific Research Applications

Phenylacetylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylacetylene can be compared with other similar compounds such as:

This compound stands out due to its liquid state at room temperature, making it easier to handle and use in various chemical reactions.

Properties

IUPAC Name

ethynylbenzene
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InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
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InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
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Molecular Formula

C8H6
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Related CAS

120851-94-7, 25038-69-1
Record name Benzene, ethynyl-, homopolymer, (Z)-
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Record name Poly(phenylacetylene)
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DSSTOX Substance ID

DTXSID1060211
Record name Phenylacetylene
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetylene
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Vapor Pressure

2.06 [mmHg]
Record name Phenylacetylene
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CAS No.

536-74-3, 28213-80-1
Record name Phenylacetylene
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Record name Ethynylbenzene
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Record name Benzene, ethenyl-, trimer
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Record name Ethynylbenzene
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Record name Benzene, ethynyl-
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Record name Phenylacetylene
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Record name ETHYNYLBENZENE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
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Rh(acac)(CO)2
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Synthesis routes and methods III

Procedure details

Although mono-oxazolidines have been used for alkylation and alkynylation of aldehydes, the C2-symmetry of bisoxazolidine 1 provides superior results and appears to be crucial for both catalytic activity and asymmetric induction. For example, see: (a) Prasad, K. R. K.; Joshi, N. N. J. Org. Chem. 1997, 62, 3770-3771; (b) Kang, Y.; Wang, R.; Liu, L.; Da, C.; Yan, W.; Xu, Z. Tetrahedron Lett. 2005, 46, 863-865; and (c) Kang, Y. F.; Liu, L.; Wang, R.; Zhou, Y.-F. Yan, W. J. Adv. Synth. Catal. 2005, 347, 243-247. For comparison, we prepared a (1R,2S)-cis-1-amino-2-indanol-derived oxazolidine 2 using cyclohexanone instead of cyclohexanedione and tested its catalytic performance under the same reaction conditions. Alkynylation of benzaldehyde with phenylacetylene in the presence of 10 mol % of 2 gave the corresponding alcohol in only 76% yield and 17% ee (FIG. 3B).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetylene
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Phenylacetylene
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Phenylacetylene
Reactant of Route 4
Phenylacetylene
Reactant of Route 5
Phenylacetylene
Reactant of Route 6
Phenylacetylene
Customer
Q & A

Q1: What is the molecular formula and weight of phenylacetylene?

A1: this compound has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. These include:

  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]
  • UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]
  • IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of this compound and its isotopologues. [, ]

Q3: How does this compound behave in radical polymerization reactions?

A3: this compound acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of this compound, forming a stable radical that terminates the polymerization process.

Q4: What is the role of substituents on the reactivity of this compound derivatives in radical polymerization?

A4: Substituents on the phenyl ring of this compound can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.

Q5: How does this compound participate in the inhibition of ammonia monooxygenase (AMO)?

A5: this compound acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.

Q6: Can this compound be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?

A6: Yes, this compound can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes this compound a valuable tool for studying methanotrophic activity.

Q7: How is this compound used in the synthesis of poly(this compound)s (PPAs)?

A7: this compound is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.

Q8: How does the stereochemistry of PPAs affect their properties?

A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.

Q9: What is the role of this compound in the synthesis of poly(vinylene-arsine)s?

A9: this compound copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.

Q10: How has computational chemistry been used to understand the polymerization of this compound?

A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed this compound polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.

Q11: Have computational methods been used to study the structure of this compound?

A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of this compound. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.

Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?

A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.

Q13: How stable are the acetylenic C-H bonds in this compound towards oxidation?

A14: While the acetylenic C-H bond in this compound is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.

Q14: What are some potential applications of this compound and its derivatives?

A14: this compound and its derivatives hold promise in a wide range of applications, including:

  • Catalysis: As inhibitors for specific enzymes like AMO and sMMO, this compound derivatives can help study microbial processes. [, ]
  • Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]
  • Chemical Synthesis: this compound is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]

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